

Spectroscopic Profile of 7-Bromo-1H-indazol-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-1H-indazol-3-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-Bromo-1H-indazol-3-amine** (CAS No. 1234616-28-4), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted and expected spectroscopic characteristics of this compound.

Introduction

7-Bromo-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, including the indazole core, a bromine substituent, and an amine group, make it a versatile building block for the synthesis of bioactive molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development workflow. This guide presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **7-Bromo-1H-indazol-3-amine**. The presence of

bromine with its characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) would result in doublet peaks for bromine-containing ions, separated by 2 Da.

Adduct	Predicted m/z (79Br)	Predicted m/z (81Br)
$[\text{M}+\text{H}]^+$	211.9818	213.9797
$[\text{M}+\text{Na}]^+$	233.9637	235.9617
$[\text{M}+\text{K}]^+$	249.9377	251.9356
$[\text{M}-\text{H}]^-$	209.9672	211.9652

Expected ^1H and ^{13}C NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following tables outline the expected chemical shifts (δ) for the ^1H and ^{13}C nuclei of **7-Bromo-1H-indazol-3-amine**. These predictions are based on the analysis of its chemical structure, established principles of NMR spectroscopy, and data from analogous indazole derivatives. The numbering convention for the indazole ring is used for assignments.

Expected ^1H NMR Data (Solvent: DMSO-d₆)

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~7.5	Doublet (d)	~8.0
H-5	~7.0	Triplet (t)	~7.5
H-6	~7.2	Doublet (d)	~7.0
NH ₂	~5.5	Broad Singlet (br s)	-
NH	~12.0	Broad Singlet (br s)	-

Expected ^{13}C NMR Data (Solvent: DMSO-d₆)

Carbon	Expected Chemical Shift (δ , ppm)
C-3	~150
C-3a	~120
C-4	~125
C-5	~120
C-6	~130
C-7	~100
C-7a	~140

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of **7-Bromo-1H-indazol-3-amine** is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below lists the anticipated vibrational frequencies.

Functional Group	Expected Absorption Range (cm^{-1})	Intensity
N-H Stretch (amine & indazole)	3400 - 3200	Medium - Strong, Broad
C-H Stretch (aromatic)	3100 - 3000	Medium
C=C Stretch (aromatic)	1620 - 1580	Medium
N-H Bend (amine)	1650 - 1550	Medium
C-N Stretch	1350 - 1250	Medium - Strong
C-Br Stretch	700 - 500	Medium - Strong

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

5.1 NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Bromo-1H-indazol-3-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).
 - Set the spectral width to cover the expected range (e.g., 0-160 ppm).
 - A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (typically 1024 or more scans).
 - Process the data similarly to the ¹H spectrum.

5.2 IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

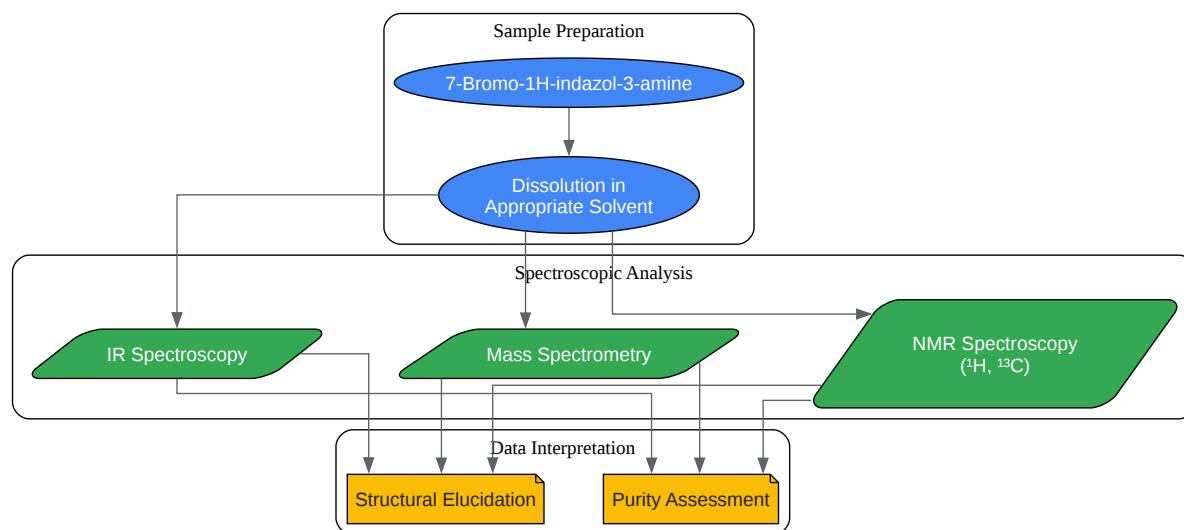
5.3 Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph (LC-MS).
 - Acquire data in both positive and negative ion modes to observe different adducts.
 - Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

- For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.

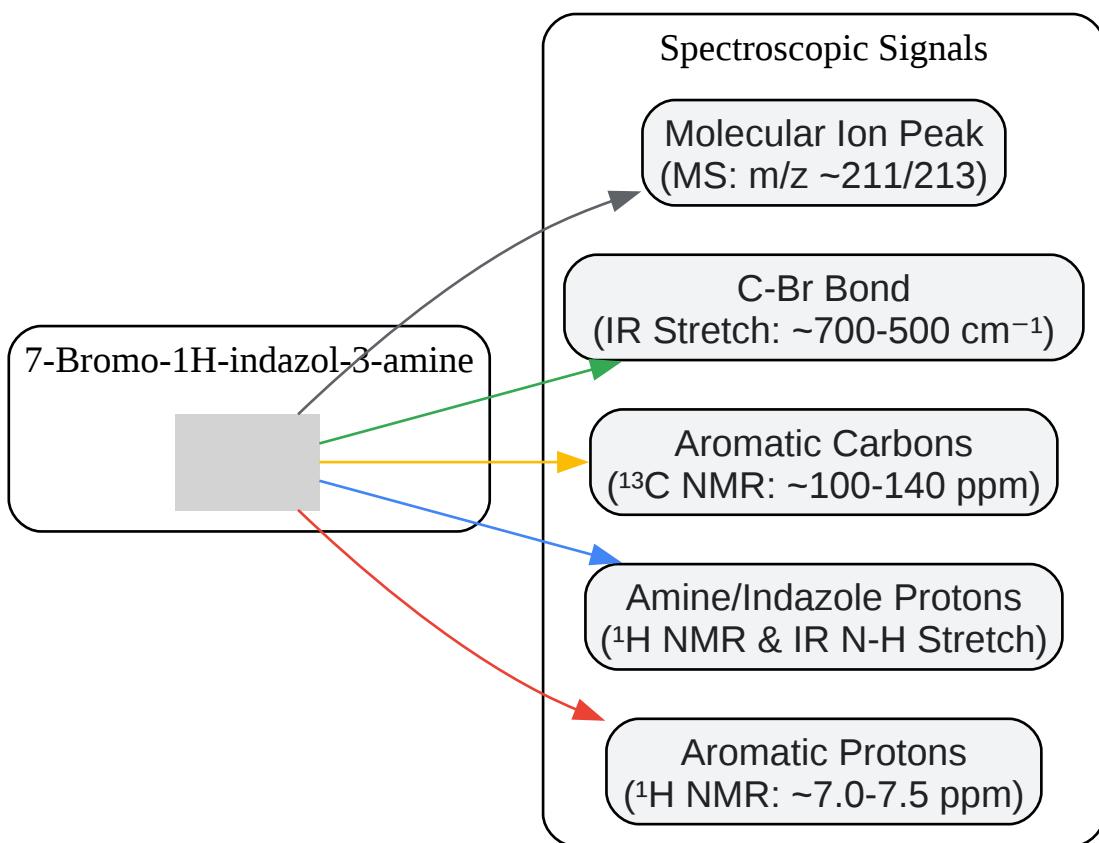
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the key structural features of **7-Bromo-1H-indazol-3-amine** relevant to its spectroscopic characterization.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Key structural features of **7-Bromo-1H-indazol-3-amine** and their corresponding spectroscopic signals.

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